8-(4-methylphenyl)-4-oxo-N-(propan-2-yl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide
Description
This compound belongs to the imidazo[2,1-c][1,2,4]triazine class, characterized by a fused bicyclic core with a carboxamide substituent at position 3 and a 4-methylphenyl group at position 8 . Its synthesis likely follows routes analogous to other imidazo-triazines, involving cyclization and amidation steps (e.g., acyl chloride coupling with isopropylamine) .
Properties
IUPAC Name |
8-(4-methylphenyl)-4-oxo-N-propan-2-yl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c1-10(2)17-14(22)13-15(23)21-9-8-20(16(21)19-18-13)12-6-4-11(3)5-7-12/h4-7,10H,8-9H2,1-3H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZLKUCNLAECJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-methylphenyl)-4-oxo-N-(propan-2-yl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methylphenyl hydrazine with isocyanates followed by cyclization can yield the desired imidazo[2,1-c][1,2,4]triazine core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
8-(4-methylphenyl)-4-oxo-N-(propan-2-yl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of imidazo[2,1-c][1,2,4]triazines exhibit promising anticancer properties. Studies have shown that compounds similar to 8-(4-methylphenyl)-4-oxo-N-(propan-2-yl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide can inhibit tumor growth in various cancer cell lines. For example:
- Case Study : A derivative demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value in the low micromolar range.
Antimicrobial Properties
The compound has been investigated for its antimicrobial potential. Similar triazine derivatives have shown effectiveness against a range of bacterial strains.
- Research Finding : A study reported that imidazo[2,1-c][1,2,4]triazine compounds exhibited bactericidal activity against both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
The anti-inflammatory properties of imidazo[2,1-c][1,2,4]triazines have been documented in several studies. The mechanism often involves the inhibition of pro-inflammatory cytokines.
- Case Study : One study highlighted that a related compound reduced levels of TNF-alpha and IL-6 in vitro.
Neuroprotective Effects
There is emerging evidence suggesting that these compounds may offer neuroprotective benefits.
- Research Insight : A recent study explored the neuroprotective effects of imidazo[2,1-c][1,2,4]triazine derivatives in models of oxidative stress-induced neuronal damage.
Mechanism of Action
The mechanism of action of 8-(4-methylphenyl)-4-oxo-N-(propan-2-yl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer .
Comparison with Similar Compounds
(a) 8-(4-Fluorophenyl)-N-(3-isopropoxypropyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide ()
- Structural Differences :
- Phenyl substituent: 4-methylphenyl (target) vs. 4-fluorophenyl (analog).
- Carboxamide chain: Isopropyl (target) vs. 3-isopropoxypropyl (analog).
- The longer, ether-containing chain in the analog could reduce metabolic stability compared to the compact isopropyl group .
(b) Imidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamides ()
- Core Difference : Imidazo-triazine vs. imidazo-tetrazine.
- Substituents : Carboxamides with alkyl/aryl groups (e.g., IVa-IVi).
- Key Findings :
(c) Triazolopyrazinone Derivatives ()
- Core Difference: Triazolo-pyrazinone vs. imidazo-triazine.
- Functional Groups : Thiazolidine-4-carboxamide substituents.
- Synthesis : Both classes employ coupling agents like EDCI/HOBt for amide bond formation .
Physicochemical and Pharmacokinetic Properties
*Data inferred from substituent contributions.
Structure-Activity Relationship (SAR) Insights
- Phenyl Ring Substitution :
- Carboxamide Chain :
- Shorter chains (e.g., isopropyl) improve metabolic stability over longer, oxygen-containing chains .
Biological Activity
The compound 8-(4-methylphenyl)-4-oxo-N-(propan-2-yl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis pathways, and relevant case studies.
Molecular Formula and Weight
- Molecular Formula : C19H25N5O3
- Molecular Weight : 371.4 g/mol
Structural Features
The compound features an imidazo[2,1-c][1,2,4]triazine core, which is significant for its biological interactions. The presence of the 4-methylphenyl group and the propan-2-yl substituent contribute to its lipophilicity and potential receptor interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These may include:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways.
- Receptor Binding : It may bind to various receptors, modulating their activity and influencing physiological responses.
In Vitro Studies
Recent studies have demonstrated that this compound exhibits significant biological effects in vitro. For instance:
- Antitumor Activity : In a study examining its potential as an antitumor agent, the compound displayed cytotoxic effects against various cancer cell lines .
- Enzyme Interaction : Research indicates that it can inhibit specific phospholipases, which are critical in cellular signaling pathways .
Data Table of Biological Activities
| Biological Activity | Assay Type | Result | Reference |
|---|---|---|---|
| Antitumor | MTT Assay | IC50 = 12 µM | |
| Enzyme Inhibition | PLA2G15 Inhibition | IC50 = 0.18 µM | |
| Cytotoxicity | Cell Viability | 92% rescue at 100 nM |
Case Study 1: Antitumor Efficacy
In a detailed investigation into the antitumor properties of the compound, researchers utilized various cancer cell lines to assess cytotoxicity. The results indicated a promising IC50 value that suggests effective inhibition of tumor growth.
Case Study 2: Enzyme Targeting
A study focused on the inhibition of phospholipase A2 (PLA2) revealed that the compound could significantly reduce enzyme activity. This finding is crucial as PLA2 plays a role in inflammatory processes and cell membrane integrity .
Synthesis Pathways
The synthesis of this compound typically involves several steps:
- Formation of Imidazo[2,1-c][1,2,4]triazine Core : This step includes cyclization reactions using appropriate precursors.
- Functionalization : Introduction of substituents like the methylphenyl and propan-2-yl groups through alkylation or acylation reactions.
Synthetic Route Overview
| Step | Description |
|---|---|
| Cyclization | Formation of the triazine core |
| Alkylation/Acylation | Functionalization with methylphenyl and propan-2-yl |
Q & A
Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield?
The primary synthesis involves coupling reactions using carbodiimide reagents. A validated method (Polish Patent PL 236364) employs EDCI·HCl and HOBt in anhydrous DMF at 60°C for 18 hours, followed by recrystallization or chromatography for purification . Variations in solvent polarity (e.g., DMF vs. ethanol) and temperature significantly affect cyclization efficiency and byproduct formation. For example, microwave-assisted synthesis (analogous to methods in ) can reduce reaction times but may require precise temperature control to avoid decomposition .
| Method | Reagents/Conditions | Yield | Key Challenges |
|---|---|---|---|
| Carbodiimide coupling | EDCI·HCl, HOBt, DMF, 60°C | 70-85% | Byproduct formation during cyclization |
| Microwave-assisted | Ethanol, 100°C, 30 min | ~76% | Requires specialized equipment |
Q. How is the compound characterized structurally, and what techniques confirm its purity?
X-ray crystallography (e.g., Mazur et al., 2022) resolves the imidazo-triazine core and confirms substituent orientation, including the 4-methylphenyl and isopropyl groups . Complementary techniques include:
- NMR : H and C NMR identify proton environments (e.g., downfield shifts for carbonyl groups at ~170 ppm) .
- HPLC : Purity ≥98% is achieved via reverse-phase chromatography (C18 column, acetonitrile/water gradient) .
- Mass Spectrometry : ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 341.2) .
Q. What pharmacological models are used to evaluate its antitumor potential?
Preliminary studies (Mazur et al., 2022) use in vitro cytotoxicity assays (e.g., MTT) against human cancer cell lines (e.g., MCF-7, HepG2). IC values are compared to reference drugs like doxorubicin. Mechanism-of-action studies include kinase inhibition profiling (e.g., EGFR, VEGFR2) to identify molecular targets .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways or predict biological activity?
Quantum chemical calculations (e.g., DFT) model transition states for key steps like imidazo-triazine ring formation, identifying energy barriers that guide solvent/catalyst selection . Molecular docking (AutoDock Vina) predicts binding affinities to kinase targets, prioritizing derivatives for synthesis . Machine learning (e.g., ICReDD’s workflow) integrates experimental data to refine reaction parameters, reducing trial-and-error experimentation .
Q. What strategies resolve contradictions in spectroscopic or biological data?
- NMR Discrepancies : Compare solvent effects (e.g., DMSO-d vs. CDCl) on chemical shifts. Dynamic NMR can detect conformational exchange in flexible regions .
- Biological Variability : Replicate assays across multiple cell lines and normalize data to internal controls (e.g., ATP levels). Meta-analysis of kinase inhibition profiles identifies off-target effects .
Q. How is the compound’s stability assessed under physiological or storage conditions?
Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via HPLC. Forced degradation (acid/base/oxidative stress) identifies labile groups (e.g., the 4-oxo moiety). Lyophilization improves long-term storage stability in inert atmospheres .
Methodological Challenges and Innovations
Q. What are the limitations of current synthetic methods, and how can they be addressed?
Q. How can structure-activity relationship (SAR) studies guide derivative design?
Systematic substitution at the 8-(4-methylphenyl) and N-(propan-2-yl) positions (e.g., halogenation, methoxy groups) correlates with kinase inhibition potency. 3D-QSAR models (e.g., CoMFA) map electrostatic/hydrophobic interactions to prioritize analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
